Bis(2-methylpropyl) sulfate

Description

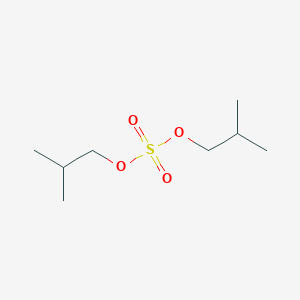

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLGPJLQZVPSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COS(=O)(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2 Methylpropyl Sulfate

The synthesis of bis(2-methylpropyl) sulfate (B86663), also known as diisobutyl sulfate, primarily involves the esterification of 2-methylpropanol (isobutanol) with a suitable sulfating agent. The selection of the sulfating agent and the control of reaction conditions are critical to maximize yield and minimize the formation of byproducts.

Common synthetic routes include reactions with sulfuric acid, sulfur trioxide, chlorosulfonic acid, or sulfuryl chloride. researchgate.net

Reaction with Sulfuric Acid: The direct esterification of 2-methylpropanol with concentrated sulfuric acid is a foundational method. This reaction is typically performed under controlled temperature conditions to prevent unwanted side reactions, such as the dehydration of the alcohol to form isobutylene (B52900). google.com The process often requires an acidic catalyst to proceed efficiently.

Reaction with Sulfur Trioxide: In industrial settings, a continuous process involving the reaction of 2-methylpropanol with sulfur trioxide, often in the presence of a catalyst, can be employed for production.

Reaction with Chlorosulfonic Acid: 2-methylpropanol can react with chlorosulfonic acid to produce the desired sulfate ester. This method is one of the general pathways for producing dialkyl sulfates from alcohols. researchgate.net

Reaction with Sulfuryl Chloride: The use of sulfuryl chloride represents another viable pathway for the synthesis of dialkyl sulfates. researchgate.net While effective for certain diols, the reaction of sulfuryl chloride with simple alkyl alcohols may result in lower yields, potentially due to the instability of the resulting sulfate during purification. psu.edu The reaction is typically conducted in a suitable solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) at low temperatures, with a base such as triethylamine (B128534) to neutralize the generated hydrochloric acid. psu.edu

The following table summarizes the key aspects of these synthetic methodologies.

Table 1: Comparison of Synthetic Methods for Bis(2-methylpropyl) Sulfate

| Sulfating Agent | General Reaction Conditions | Key Findings and Potential Byproducts |

|---|---|---|

| Sulfuric Acid | Controlled low temperatures (e.g., 0–5°C) during mixing to prevent side reactions. | A common method, but excess acid can lead to dehydration of the alcohol (isobutylene formation). mdpi.com |

| Sulfur Trioxide | Often used in continuous industrial processes, may involve a catalyst. | A potent sulfating agent suitable for large-scale production. |

| Chlorosulfonic Acid | Reaction is controlled to manage its high reactivity. researchgate.net | An effective method, though handling of the corrosive reagent is critical. mdpi.com |

| Sulfuryl Chloride | Conducted at low temperatures (e.g., 0°C) in an inert solvent with a base (e.g., triethylamine). psu.edu | Can be a convenient method, but yields for simple dialkyl sulfates may be low due to product instability during chromatographic purification. psu.edu |

Purification Techniques for Bis 2 Methylpropyl Sulfate

Following synthesis, the crude bis(2-methylpropyl) sulfate (B86663) must be purified to remove unreacted starting materials, byproducts, and residual catalysts. The purification strategy depends on the nature of the impurities present.

Common impurities can include unreacted 2-methylpropanol, residual acid (e.g., sulfuric acid), and byproducts from side reactions. General purification techniques applicable to dialkyl sulfates include distillation, chromatography, and washing/neutralization steps.

Fractional Distillation: This technique is used to separate liquids with different boiling points. Vacuum distillation is particularly useful for high-boiling-point compounds like bis(2-methylpropyl) sulfate, as it allows the substance to boil at a lower temperature, preventing thermal decomposition. This method can effectively remove excess, more volatile 2-methylpropanol.

Chromatographic Methods: Flash chromatography or column chromatography can be employed for purification. psu.educhemicalbook.com For instance, filtering the product through a silica (B1680970) column can help remove acidic residues. chemicalbook.com However, it has been noted that for some dialkyl sulfates, purification on silica gel can lead to the opening of the sulfate ring, reducing the yield. psu.edu

Washing and Neutralization: The crude product can be washed with water to remove water-soluble impurities and neutralize any remaining acid. Subsequent treatment with a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, is necessary to remove dissolved water from the organic product before final purification steps. orgsyn.orggoogle.com

Adsorbent Treatment: Residual acids and colored impurities can be removed by treating the crude product with a mixture of refining agents, such as activated carbon and basic compounds like magnesium hydroxide (B78521) or calcium hydroxide, followed by filtration.

The following table outlines common purification techniques relevant to this compound.

Table 2: Overview of Purification Techniques

| Technique | Target Impurity | Description |

|---|---|---|

| Vacuum Distillation | Excess 2-methylpropanol, other volatile components. | Separation based on boiling point differences under reduced pressure to prevent thermal degradation. |

| Aqueous Washing | Unreacted acid (e.g., H₂SO₄), water-soluble impurities. | The crude product is mixed with water; the impurities dissolve in the aqueous phase, which is then separated. |

| Adsorbent Treatment | Colored impurities, residual acids. | The product is stirred with agents like activated carbon and/or basic oxides (e.g., calcium hydroxide) which adsorb impurities. |

| Column Chromatography | Various byproducts, residual starting materials. | The product mixture is passed through a stationary phase (e.g., silica gel) and separated based on differential adsorption. psu.educhemicalbook.com |

| Drying | Dissolved water. | After aqueous washing, a drying agent like anhydrous sodium sulfate or magnesium sulfate is added to the organic product to remove water. orgsyn.orggoogle.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester |

| 2-methylpropanol |

| Activated carbon |

| This compound |

| Calcium hydroxide |

| Chlorosulfonic acid |

| Diisobutyl azelate |

| Diisobutyl sulfate |

| Hydrochloric acid |

| Isobutylene (B52900) |

| Magnesium hydroxide |

| Magnesium sulfate |

| Methylene (B1212753) chloride |

| Nonanedioic acid, bis(2-methylpropyl) ester |

| Sodium sulfate |

| Sulfuric acid |

| Sulfuryl chloride |

| Sulfur trioxide |

Chemical Reactivity and Mechanistic Studies of Bis 2 Methylpropyl Sulfate

Hydrolytic Stability and Degradation Mechanisms

Bis(2-methylpropyl) sulfate (B86663), also known as diisobutyl sulfate, is an alkyl sulfate ester that can undergo hydrolysis under certain conditions. The stability of this compound is influenced by factors such as pH and temperature. The presence of branched 2-methylpropyl (isobutyl) groups can affect its reactivity due to steric hindrance, potentially making it more selective compared to linear-chain analogs like dimethyl sulfate.

Under acidic conditions, bis(2-methylpropyl) sulfate can undergo hydrolysis to produce isobutyl alcohol and sulfuric acid. The reaction is catalyzed by protons (H⁺), which accelerate the cleavage of the sulfate ester bond. This process is analogous to the acid-catalyzed hydrolysis of other sulfate esters. The general mechanism involves the protonation of an oxygen atom on the sulfate group, making the carbon atom of the isobutyl group more susceptible to nucleophilic attack by a water molecule.

This type of reaction is a common degradation pathway for alkyl sulfates in aqueous, acidic environments.

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), this compound can also be hydrolyzed. The base-mediated hydrolysis likely proceeds through a nucleophilic substitution (SN2) mechanism. In this mechanism, the hydroxide ion acts as a nucleophile and attacks the α-carbon of the isobutyl group, leading to the displacement of the sulfate group and the formation of isobutyl alcohol and a sulfate salt.

The proposed reaction is: C₈H₁₈O₄S + 2 OH⁻ → 2 C₄H₁₀O + SO₄²⁻

The rate and mechanism of base-catalyzed hydrolysis can be influenced by the structure of the alkyl group. For instance, studies on the hydrolysis of other esters, like diisobutyl phthalate (B1215562), have estimated half-lives under different pH conditions, suggesting that the rate is dependent on the hydroxide ion concentration. nih.govnih.gov

Detailed kinetic studies specifically on the hydrolysis of this compound are not extensively available in the provided search results. However, general principles of ester hydrolysis kinetics can be applied. Kinetic analysis of similar compounds often involves monitoring the degradation of the ester or the formation of products over time under controlled pH and temperature conditions. For example, controlled hydrolysis studies can be performed in buffered solutions across a range of pH values (e.g., pH 2–12) and at various temperatures (e.g., 25°C, 40°C, and 60°C) to determine rate constants.

A study on the alkaline hydrolysis of bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) provides a methodological framework for such kinetic investigations. This study found that the hydrolysis followed second-order kinetics and that the reaction rates were influenced by the solvent system. dtic.mil Similarly, the hydrolysis rates of this compound would be expected to follow predictable kinetic models, though specific rate constants and activation parameters would need to be determined experimentally.

| Parameter | Description | Relevance to this compound Hydrolysis |

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. | Would quantify the speed of hydrolysis under specific conditions (e.g., pH, temperature). |

| Order of Reaction | The power to which the concentration of a reactant is raised in the rate law. | Would determine how the rate of hydrolysis is affected by changes in the concentration of the sulfate and the hydrolyzing agent (H⁺ or OH⁻). |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half of its initial value. | Would provide a measure of the persistence of this compound in a given environment. |

| Activation Energy (Ea) | The minimum amount of energy that must be provided for a chemical reaction to occur. | Would indicate the temperature sensitivity of the hydrolysis reaction. |

Alkylation Capabilities as a Reagent

Dialkyl sulfates are recognized as effective alkylating agents, a class of compounds that introduce an alkyl group into a substrate molecule. nih.gov This reactivity is due to the sulfate group being a good leaving group, facilitating nucleophilic attack on the adjacent carbon atom.

This compound can act as an alkylating agent, transferring an isobutyl group to a suitable nucleophile. The reactivity of the isobutyl group is somewhat moderated by steric hindrance compared to less branched alkyl groups. This steric factor can sometimes lead to greater selectivity in alkylation reactions.

Nucleophilic substrates that can be alkylated by this compound include amines, alcohols, and other species with available lone pairs of electrons. For example, the alkylation of an amine would proceed via nucleophilic attack of the nitrogen atom on the α-carbon of the isobutyl group, displacing the sulfate anion.

A general representation of the alkylation of a nucleophile (Nu:) is as follows: (CH₃)₂CHCH₂OSO₂OCH₂CH(CH₃)₂ + Nu: → (CH₃)₂CHCH₂-Nu⁺ + [(CH₃)₂CHCH₂OSO₃]⁻

Studies on the alkylation of anilines with isobutyl bromide, a related alkylating agent, demonstrate that the reaction proceeds through a sequence of nucleophilic substitution (Sₙ2) reactions to form mono- and di-alkylated products. The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, readily reacting with a second molecule of the alkylating agent. Similar reactivity patterns would be expected for this compound.

| Nucleophile | Product Type | Significance |

| Amines (R-NH₂) | Alkylated Amines (R-NH-isobutyl) | Formation of secondary and tertiary amines, which are important intermediates in organic synthesis. |

| Alcohols (R-OH) | Ethers (R-O-isobutyl) | Synthesis of isobutyl ethers. |

| Thiolates (R-S⁻) | Thioethers (R-S-isobutyl) | Formation of sulfur-containing organic compounds. |

The stereochemical outcome of alkylation reactions is a critical aspect, particularly when chiral substrates or reagents are involved. Alkylation reactions proceeding through an Sₙ2 mechanism typically occur with an inversion of configuration at the reacting stereocenter. epa.gov If this compound were to alkylate a chiral nucleophile, the stereochemistry of the product would depend on the reaction mechanism.

In the context of asymmetric alkylation, chiral auxiliaries are often employed to control the stereochemical course of the reaction. For instance, studies on the asymmetric alkylation of pseudoephenamine alaninamide pivaldimine have shown that high diastereoselectivities can be achieved. harvard.edunih.gov The stereochemical outcome in such systems is rationalized by the formation of a specific enolate geometry which then undergoes alkylation from the less sterically hindered face. harvard.edunih.gov

While specific studies on the stereochemistry of alkylation using this compound were not found in the search results, the general principles of stereoselective synthesis would apply. If the nucleophilic substrate is chiral, the reaction could lead to the formation of diastereomers. The ratio of these diastereomers would depend on the steric and electronic interactions in the transition state.

Thermal Decomposition Pathways

The thermal stability of dialkyl sulfates is a critical factor in their application and persistence. Generally, sulfate esters are recognized as being less thermally stable than their sulfonate counterparts. nih.gov The decomposition of these compounds can be initiated by heat, leading to a variety of products depending on the structure of the alkyl group and the reaction conditions.

Research into the synthesis of plasticizers such as di-n-butyl phthalate and diisobutyl phthalate indicates that residual dialkyl sulfates, which are by-products of reactions using sulfuric acid as a catalyst, can be decomposed by heat treatment. google.com A process for improving the thermal stability of these phthalates involves a heat treatment step at temperatures between 130-150°C to break down impurities, including the corresponding dialkyl sulfate. google.com For instance, diethyl sulfate is known to undergo thermal decomposition at temperatures above 100°C, which can lead to the formation of ethyl ether, ethylene, and various sulfur oxides. noaa.gov This suggests that this compound would likely decompose within a similar temperature range.

The decomposition of this compound is expected to proceed through pathways analogous to those observed for other secondary alkyl sulfates and related ethers. The primary mechanisms are likely to be elimination and hydrolysis.

Elimination Pathway: This pathway involves the abstraction of a proton from the β-carbon, leading to the formation of an alkene and a hydrogen sulfate molecule. For this compound, this would result in the formation of isobutylene (B52900) (2-methylpropene) and isobutyl hydrogen sulfate. The latter can undergo further decomposition. This is similar to the thermal decomposition of diisopropyl ether, which yields propene and isopropanol. researchgate.net

Hydrolysis Pathway: In the presence of moisture, the ester linkage is susceptible to hydrolysis. This reaction would yield isobutanol and sulfuric acid. The decomposition of sulfate surfactants is often attributed to the hydrolysis of the anionic headgroup, which forms an alcohol and a bisulfate salt. nih.gov The rate of hydrolysis can be influenced by pH, with instability observed outside the 6-8 pH range for some primary alkyl sulfates. researchgate.net

The following table summarizes the thermal decomposition products of related compounds, providing a basis for predicting the behavior of this compound.

Table 1: Thermal Decomposition Products of Selected Ethers and Sulfates

| Compound | Temperature Range (°C) | Major Decomposition Products | Citation |

|---|---|---|---|

| Diethyl Sulfate | >100 | Ethyl ether, Ethylene, Sulfur oxides | noaa.gov |

| Diisopropyl Ether | 423 - 487 | Propene, Isopropanol | researchgate.net |

| Di-n-butyl/Diisobutyl Phthalate Synthesis By-products (including dialkyl sulfates) | 130 - 150 | Decomposition to remove by-products is performed. | google.com |

Photochemical Reactivity and Products

The photochemical behavior of alkyl sulfates is of significant interest, particularly in the context of atmospheric chemistry. Direct photolysis of alkyl sulfates by absorption of solar radiation is generally considered to be a minor degradation pathway. Studies have shown that simple alkyl sulfates possess a relatively weak light-absorbing capability in the relevant UV spectrum (λ > 248 nm), suggesting that direct photolysis is likely insignificant under typical environmental conditions. acs.org

The predominant photochemical reaction pathway for alkyl sulfates in the aqueous phase involves oxidation initiated by photochemically generated radicals, most notably the sulfate radical (SO₄•⁻). figshare.comacs.org The sulfate radical is a potent oxidant that can be formed in atmospheric aerosols and cloud droplets through various mechanisms, including the irradiation of sulfate-containing particles. researchgate.net

The reaction between the sulfate radical and alkyl sulfates primarily occurs via hydrogen abstraction from the C-H bonds of the alkyl chain. figshare.comresearchgate.net For this compound, this would involve the abstraction of a hydrogen atom from one of the isobutyl groups, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions in the presence of oxygen and other atmospheric components.

Several factors influence the reactivity of alkyl sulfates with the sulfate radical:

Electron-Withdrawing Effect: The sulfate group (–OSO₃⁻) is strongly electron-withdrawing, which tends to decrease the reactivity of the adjacent C-H bonds towards radical attack compared to analogous compounds like alcohols. acs.orgfigshare.com

Carbon Chain Length: The rate of reaction with the sulfate radical generally increases with the length of the alkyl chain. acs.org For example, the rate constant for ethyl sulfate is approximately twice that of methyl sulfate, and it increases significantly for longer chain alkyl sulfates like octyl and decyl sulfate. acs.org

The ultimate products of the photochemical oxidation of alkyl sulfates can be complex, often resulting in the formation of more highly oxidized organosulfates and small organic acids. researchgate.net For this compound, the initial hydrogen abstraction would be followed by a cascade of oxidation reactions, leading to a variety of functionalized organosulfate products.

The table below presents the second-order rate constants for the reaction of various alkyl sulfates with the sulfate radical, illustrating the influence of the alkyl chain structure on reactivity.

Table 2: Reaction Rate Constants of Alkyl Sulfates with the Sulfate Radical (SO₄•⁻) at 298 K

| Alkyl Sulfate | Rate Constant (L mol⁻¹ s⁻¹) | Citation |

|---|---|---|

| Methyl Sulfate | (2.4 ± 0.1) × 10⁵ | acs.org |

| Ethyl Sulfate | (4.6 ± 1.0) × 10⁵ | acs.org |

| Octyl Sulfate | (1.0 ± 0.1) × 10⁸ | acs.org |

| Decyl Sulfate | (1.7 ± 0.1) × 10⁸ | acs.org |

| Dodecyl Sulfate | (2.6 ± 0.1) × 10⁸ | acs.org |

Spectroscopic and Structural Elucidation Techniques in Research of Bis 2 Methylpropyl Sulfate Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like bis(2-methylpropyl) sulfate (B86663). By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the molecular skeleton and the connectivity of atoms.

For bis(2-methylpropyl) sulfate, the symmetry of the molecule simplifies the spectra. The two isobutyl groups are chemically equivalent, meaning that corresponding protons and carbons in each group produce a single set of signals. The electronegative sulfate group (–O–SO₂–O–) strongly influences the chemical shifts of the adjacent atoms, causing their signals to appear further downfield compared to a standard alkane.

Detailed Research Findings:

The ¹H NMR spectrum is characterized by three distinct signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons of the isobutyl group. The methylene protons (–O–CH₂–) are directly attached to the sulfate ester oxygen, experiencing the most significant deshielding effect. Their signal is expected to be a doublet due to coupling with the adjacent methine proton. The methine proton signal appears as a multiplet (nonet) due to coupling with both the methylene and the six methyl protons. The methyl protons, being furthest from the sulfate group, appear most upfield as a doublet, coupled to the single methine proton.

The ¹³C NMR spectrum provides complementary information, showing three signals for the three distinct carbon environments in the isobutyl chain. The chemical shifts are influenced by the proximity to the sulfate group, with the methylene carbon (–O–C H₂–) being the most downfield.

To confirm the assignments and connectivity, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would show cross-peaks between the coupled protons (e.g., between the CH₂ and CH protons, and between the CH and CH₃ protons), while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Predicted NMR Spectroscopic Data for this compound Predicted values are based on analysis of similar alkyl sulfate compounds like diethyl sulfate and known substituent effects for the isobutyl group.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| ¹H | -O-CH₂-CH- | ~4.1 – 4.2 | Doublet (d) | 4H |

| ¹H | -CH₂-CH(CH₃)₂ | ~2.0 – 2.2 | Multiplet (m) | 2H |

| ¹H | -CH(CH₃)₂ | ~1.0 – 1.1 | Doublet (d) | 12H |

| ¹³C | -O-CH₂-CH- | ~75 – 77 | - | - |

| ¹³C | -CH₂-CH(CH₃)₂ | ~28 – 30 | - | - |

| ¹³C | -CH(CH₃)₂ | ~18 – 19 | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR spectroscopy is crucial for confirming the presence of the sulfate ester moiety and the hydrocarbon framework.

Detailed Research Findings:

The most diagnostic absorptions for dialkyl sulfates are those associated with the sulfate group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds produce very strong and characteristic absorption bands. Studies on simple analogues like dimethyl sulfate and diethyl sulfate show these bands appearing in distinct regions of the spectrum. researchgate.netrsc.org Another key vibration is the C–O–S stretch, which confirms the ester linkage.

In addition to the sulfate group vibrations, the spectrum will display bands corresponding to the C-H bonds of the isobutyl groups. These include stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the fingerprint region (typically 1470-1370 cm⁻¹). The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (O-H) groups from any unreacted isobutanol starting material.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (isobutyl) | 2870 – 2970 | Medium to Strong |

| S=O Asymmetric Stretch | Sulfate | ~1380 – 1400 | Very Strong |

| C-H Bend | Alkyl (isobutyl) | 1370 – 1470 | Medium |

| S=O Symmetric Stretch | Sulfate | ~1190 – 1200 | Very Strong |

| C-O-S Stretch | Sulfate Ester | ~990 – 1010 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

Detailed Research Findings:

For this compound (molecular weight: 210.25 g/mol ), electron ionization (EI) mass spectrometry would first generate a molecular ion ([M]⁺•). This high-energy ion is prone to fragmentation, and the resulting pattern is a unique fingerprint that helps to confirm the structure.

The fragmentation of dialkyl sulfates is predictable. Common fragmentation pathways include cleavage of the C-O and S-O bonds. A primary fragmentation route involves the loss of an isobutoxy radical (•OC₄H₉) or an entire isobutyl sulfate radical to generate characteristic fragment ions. Another significant pathway involves a rearrangement reaction, such as a McLafferty-type rearrangement, leading to the elimination of a neutral isobutene molecule (C₄H₈) and the formation of a protonated sulfuric acid fragment. The observation of the isobutyl cation (m/z 57) is also a strong indicator of the alkyl group's structure. In negative ion mode ESI-MS of related compounds, fragments corresponding to [HSO₄]⁻ (m/z 97) are often observed. nih.gov

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 210 | [M]⁺• | [C₈H₁₈O₄S]⁺• | Molecular Ion |

| 154 | [M - C₄H₈]⁺• | [C₄H₁₀O₄S]⁺• | Loss of isobutene via rearrangement |

| 113 | [M - OC₄H₉]⁺ | [C₄H₉O₃S]⁺ | Loss of isobutoxy radical |

| 97 | [HSO₄]⁺ or [H₂SO₄]⁺• | [HSO₄]⁺ or [H₂SO₄]⁺• | Sulfate core fragment |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation (characteristic) |

| 56 | [C₄H₈]⁺• | [C₄H₈]⁺• | Isobutene radical cation |

Advanced Spectroscopic Methods for Conformational Studies

While NMR, IR, and MS are excellent for determining static structure, advanced techniques are required to study the dynamic conformational properties of flexible molecules like this compound and its analogues. The rotation around C-C and C-O single bonds in the isobutyl chains allows the molecule to adopt various spatial arrangements (conformers), such as trans and gauche forms.

Detailed Research Findings:

Raman Spectroscopy is particularly well-suited for studying the conformational order of alkyl chains. acs.orgshu.ac.uk Unlike IR spectroscopy, which is highly sensitive to water, Raman spectroscopy provides clear spectra of molecules in aqueous solutions. acs.org Certain regions of the Raman spectrum, such as the C-C stretching modes (1000-1150 cm⁻¹) and the disorder longitudinal acoustic mode (D-LAM), are highly sensitive to the conformational state of the alkyl chain. nih.gov For analogues of this compound, an increase in the proportion of gauche conformers leads to characteristic changes in these spectral regions, indicating a more disordered state. Conversely, a higher proportion of the extended all-trans conformation results in sharper, more defined peaks. This technique is invaluable for studying how factors like temperature, solvent, or aggregation state influence the molecular shape.

Vibrational Sum-Frequency Spectroscopy (VSFS) is a surface-specific technique used to probe the conformational order of molecules at interfaces. acs.org For amphiphilic analogues of this compound that might accumulate at an oil-water or air-water interface, VSFS can determine the orientation and conformation of the alkyl chains. By analyzing the C-H stretching modes (2800-3000 cm⁻¹), researchers can quantify the degree of conformational order (e.g., the ratio of trans to gauche conformers) specifically for the molecules at the interface, providing insights that are inaccessible with bulk measurement techniques. acs.orgacs.org

These advanced methods provide a deeper understanding of the molecular behavior of this compound analogues beyond simple structural identification, revealing how they organize and interact in different chemical environments.

Computational and Theoretical Investigations of Bis 2 Methylpropyl Sulfate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure (molecular geometry) and the electronic properties of bis(2-methylpropyl) sulfate (B86663).

Molecular Geometry Optimization: The first step in a computational study is to find the optimized geometry of the molecule, which corresponds to the lowest energy conformation on the potential energy surface. Methods such as DFT, with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or def2-TZVP, are commonly used for this purpose. nrel.govmjcce.org.mkmdpi.com The process iteratively adjusts the positions of the atoms until a minimum energy structure is found. For bis(2-methylpropyl) sulfate, these calculations would define the precise bond lengths, bond angles, and dihedral angles of the molecule. Key parameters include the S=O and S-O bond lengths of the sulfate core and the conformation of the two 2-methylpropyl (isobutyl) groups.

Illustrative Optimized Geometric Parameters: While specific experimental data is scarce, DFT calculations would yield precise values for the molecule's geometry. The table below presents an illustrative example of the types of parameters that would be determined.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths | S=O | ~1.45 Å |

| S-O (Ester) | ~1.60 Å | |

| O-C | ~1.47 Å | |

| C-C | ~1.53 Å | |

| C-H | ~1.09 Å | |

| Bond Angles | O=S=O | ~120° |

| O=S-O (Ester) | ~108° | |

| S-O-C | ~118° | |

| Dihedral Angle | S-O-C-C | Varies with conformation |

Note: These values are representative and would be precisely determined in a specific computational study.

Electronic Structure Analysis: Once the geometry is optimized, the same level of theory can be used to analyze the molecule's electronic structure. researchgate.net Key properties derived from this analysis include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comsamipubco.com Other calculated properties include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for nucleophilic or electrophilic attack. crimsonpublishers.com

Illustrative Electronic Properties: The following table provides an example of electronic properties that would be calculated for this compound.

| Property | Illustrative Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating capability |

| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and stability researchgate.net |

| Dipole Moment | ~2.5 Debye | Measures overall polarity of the molecule |

Note: These values are illustrative and depend on the specific computational method and level of theory used.

Vibrational Frequency Analysis and Spectroscopic Prediction

After obtaining the optimized molecular geometry, a frequency calculation is typically performed to predict the vibrational spectrum (e.g., Infrared and Raman spectra). faccts.de This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The results not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide the frequencies and intensities of the molecule's vibrational modes. science.gov

These computationally predicted spectra can be directly compared with experimental data from FT-IR and Raman spectroscopy. mjcce.org.mkarxiv.org Such comparisons are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions (stretches, bends, torsions). DFT methods are known to systematically overestimate vibrational frequencies, so the calculated values are often multiplied by an empirical scaling factor to improve agreement with experimental results. arxiv.org Further analysis, such as a Potential Energy Distribution (PED) calculation, can be used to quantify the contribution of each bond stretch, angle bend, or torsion to a given vibrational mode. science.gov

Illustrative Predicted Vibrational Frequencies: A computational analysis of this compound would produce a list of vibrational modes. The table below shows representative frequencies for key functional groups.

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Region |

| C-H Stretch | 2900 - 3000 | High Frequency |

| S=O Asymmetric Stretch | ~1400 | Mid Frequency |

| S=O Symmetric Stretch | ~1200 | Mid Frequency |

| S-O-C Stretch | 1000 - 1100 | Fingerprint |

| C-C Skeletal Vibrations | 800 - 1000 | Fingerprint |

Note: These are representative values. The exact frequencies and their IR/Raman intensities would be provided by the calculation.

Reaction Mechanism Modeling via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the hydrolysis of this compound. By modeling the reaction pathway, chemists can gain a detailed understanding of the energetic and structural changes that occur as reactants are converted into products.

This modeling involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Using techniques like Synchronous Transit-Guided Quasi-Newton (STQN) methods, the geometry of the TS can be located and optimized. A frequency calculation on the TS structure is then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For this compound, one could model its hydrolysis under acidic or basic conditions. The calculations would determine the activation energy (the energy difference between the reactants and the transition state), providing a quantitative measure of the reaction rate. researchgate.net This approach can be used to compare different possible mechanisms (e.g., SN1 vs. SN2 type reactions) and determine the most favorable pathway. Furthermore, continuum solvation models (like the Polarizable Continuum Model, PCM) can be included in the calculations to simulate the effect of the solvent on the reaction energetics. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in solution) and to understand intermolecular interactions over time. mdpi.com

In an MD simulation, the system (e.g., one or more this compound molecules surrounded by thousands of solvent molecules) is modeled using a classical mechanical framework. The interactions between atoms are described by a set of functions and parameters known as a force field (e.g., OPLS-AA, CHARMM, AMOEBA). nih.govresearchgate.net These force fields define the energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces. nih.gov Polarizable force fields can also be used to account for how the electron distribution of a molecule changes in response to its environment. nih.govresearchgate.net

Starting from an initial configuration, Newton's equations of motion are solved iteratively to trace the positions and velocities of every atom over a set period, generating a trajectory of the system's evolution. Analysis of this trajectory can reveal a wealth of information about intermolecular interactions. For this compound in an aqueous solution, one could calculate properties such as:

Radial Distribution Functions (RDFs): To describe the structure of water molecules around the sulfate group and the hydrophobic isobutyl chains.

Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds between the sulfate oxygens and surrounding water molecules.

Diffusion Coefficients: To measure the mobility of the molecule within the solvent.

These simulations provide a dynamic, atomistic view of how this compound interacts with its environment, which is crucial for understanding its solubility, stability, and transport properties. mdpi.com

Applications of Bis 2 Methylpropyl Sulfate in Non Biological Systems

Role as an Alkylating Agent in Organic Synthesis

Dialkyl sulfates are recognized as potent alkylating agents in organic synthesis, and Bis(2-methylpropyl) sulfate (B86663) is expected to function in this capacity. The reactivity of these compounds stems from the electrophilic nature of the alkyl groups, which can be transferred to nucleophiles. The general mechanism involves the nucleophilic attack on one of the α-carbon atoms of the isobutyl groups, leading to the displacement of the sulfate anion as a leaving group.

The alkylation of phenols and amines are common applications for dialkyl sulfates. alfa-chemistry.com In the case of phenols, the reaction typically proceeds by converting the phenol (B47542) to its more nucleophilic phenoxide anion using a base, which then attacks the alkylating agent. alfa-chemistry.com Similarly, amines can be alkylated, though the reaction can be challenging to control. The initial alkylation of a primary amine yields a secondary amine, which is often more nucleophilic than the starting material, leading to further alkylation and the potential formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

The steric hindrance provided by the branched 2-methylpropyl groups in Bis(2-methylpropyl) sulfate is expected to reduce its reactivity compared to less hindered analogs like dimethyl sulfate. This decreased reactivity can sometimes be advantageous, potentially leading to greater selectivity in alkylation reactions by favoring mono-alkylation or reacting preferentially with less sterically hindered nucleophiles. However, this steric bulk can also present a kinetic barrier, potentially requiring more forcing reaction conditions to achieve the desired transformation.

Table 1: General Reactivity of Dialkyl Sulfates as Alkylating Agents

| Nucleophile | Product Type | General Reactivity Trend |

| Phenoxides | Alkyl Phenyl Ethers | Highly reactive |

| Amines | Alkylated Amines | Prone to over-alkylation |

| Carboxylates | Esters | Moderate reactivity |

| Thiolates | Thioethers | Highly reactive |

This table represents the general reactivity of dialkyl sulfates. Specific data for this compound is not widely available.

Potential in Polymerization Processes and Materials Science

While specific studies detailing the use of this compound in polymerization are not prevalent in the public domain, the role of related compounds suggests potential applications. Alkyl sulfates can be employed in emulsion polymerization, a process where a monomer is emulsified in a continuous phase, typically water, and polymerization is initiated. researchgate.net In such systems, surfactants are crucial for stabilizing the monomer droplets and the resulting polymer particles. Anionic surfactants derived from this compound could potentially serve this function.

Furthermore, cationic polymerization, a type of chain-growth polymerization, is initiated by electrophilic species. wikipedia.orgstanford.edu The initiating systems for cationic polymerization often involve a Lewis acid in combination with a proton source or a carbocation generator. wikipedia.org Conceptually, a dialkyl sulfate could be part of such an initiating system, although direct evidence for the use of this compound in this context is lacking. Patents do mention the use of other bis(2-methylpropyl) esters, such as bis(2-methylpropyl) 2,2,3,3-tetraethylbutanedioate, as components in catalyst systems for the polymerization of olefins, indicating a role for the isobutyl moiety in this field. google.com

The compound may also serve as a precursor for sulfur-containing polymers and materials, where the sulfate group can be incorporated or modified to impart specific properties to the resulting material. ontosight.ai

Use as a Solvent or Reaction Medium in Industrial Chemistry

There is currently no significant evidence in the available literature to suggest that this compound is used as a solvent or reaction medium in industrial chemistry. Its reactive nature as an alkylating agent would likely make it unsuitable for use as an inert solvent in many chemical processes. Solvents are generally required to be chemically stable under reaction conditions to avoid unwanted side reactions with the reactants, reagents, or products. The potential for this compound to alkylate various functional groups would compromise its utility as a general-purpose solvent.

Application in Surfactant Chemistry (General Sulfate Esters)

One of the most significant inferred applications of this compound is as a chemical intermediate in the production of surfactants. Anionic surfactants are a major class of surface-active agents that possess a negatively charged hydrophilic head group. google.com Alkyl sulfates and alkyl ether sulfates are prominent examples of anionic surfactants. nih.gov

The synthesis of an anionic surfactant from this compound would likely involve the reaction of the dialkyl sulfate with a suitable nucleophile to generate a monoalkyl sulfate, which is then neutralized to form a salt. For instance, hydrolysis of one of the ester linkages would yield isobutyl sulfate, which, as a sodium or ammonium salt, would exhibit surfactant properties. These properties arise from the amphiphilic nature of the molecule, which contains a hydrophobic alkyl tail (the isobutyl group) and a hydrophilic head group (the sulfate). nih.gov

These surfactants function by lowering the surface tension of water and the interfacial tension between oil and water, enabling the emulsification and removal of dirt and oils. The structure of the alkyl chain, including its length and degree of branching, influences the properties of the surfactant, such as its solubility, foaming ability, and detergency. diva-portal.org

Environmental Fate and Transformation of Bis 2 Methylpropyl Sulfate

Abiotic Degradation in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For Bis(2-methylpropyl) sulfate (B86663), the primary abiotic degradation pathways of concern are hydrolysis and photolysis.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of alkyl sulfates, this process involves the cleavage of the ester bond, yielding the corresponding alcohol and sulfuric acid. The rate of hydrolysis is significantly influenced by pH and the structure of the alkyl group.

Photolysis in Atmospheric and Aquatic Systems

Photolysis is the decomposition of molecules by light. The potential for a chemical to undergo photolysis depends on its ability to absorb light in the ultraviolet (UV) region of the solar spectrum.

Direct photolysis of simple alkyl sulfates is generally considered to be an inefficient degradation process. For example, sodium lauryl sulfate (SLS) does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight nih.gov. However, indirect photolytic processes can enhance degradation. The presence of photosensitizers or the generation of reactive oxygen species, such as hydroxyl radicals (•OH), can lead to the breakdown of these compounds researchgate.netresearchgate.net.

In the atmosphere, organosulfates can react with hydroxyl radicals. Theoretical studies on the atmospheric fate of methyl sulfate, the simplest dialkyl sulfate, indicate that the reaction is initiated by hydrogen abstraction from the methyl group by •OH radicals copernicus.orgcopernicus.org. The resulting radical can then undergo further reactions, potentially leading to the formation of inorganic sulfate and carbonyl compounds copernicus.org. The atmospheric lifetime of an organosulfate is dependent on its structure and the concentration of atmospheric oxidants. For instance, the atmospheric lifetime of dodecyl sulfate upon heterogeneous OH oxidation has been estimated to be around 19 days researchgate.net. Given that Bis(2-methylpropyl) sulfate has a branched alkyl structure, the rate of its atmospheric photolysis may differ from that of linear alkyl sulfates, but specific data are not available. In aqueous environments, the photochemical decomposition of surfactants like SLS can be significantly enhanced by the addition of hydrogen peroxide (H2O2) and UV irradiation, a process known as an advanced oxidation process (AOP) researchgate.net.

Biodegradation Pathways and Microbial Interactions

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many organic chemicals, including alkyl sulfates.

Identification of Degrading Microorganisms (General Sulfate Esters)

A wide range of microorganisms have been identified that can degrade alkyl sulfates. Bacteria from the genus Pseudomonas are frequently implicated in the biodegradation of these compounds nih.gov. For example, Pseudomonas sp. strain C12B is known to initiate the degradation of linear primary alkyl sulfates through the action of alkylsulfatase enzymes nih.gov. More specifically, recent studies have shown that branched primary alkyl sulfates, which are structurally more similar to this compound, are also readily biodegradable. Strains of Pseudomonas have been isolated that are capable of growing on 2-butyloctyl sulfate, a branched primary alkyl sulfate nih.gov. Another bacterium, Rhodococcus ruber DSM 44541, has been found to hydrolyze secondary alkyl sulfates with high stereo- and enantioselectivity nih.gov. The ability to degrade branched alkyl sulfates is not limited to bacteria; however, multiple branchings in the alkyl chain can considerably reduce the rate and extent of primary biodegradation mst.dk.

Biochemical Mechanisms of Biodegradation

The primary mechanism for the biodegradation of alkyl sulfates is the enzymatic hydrolysis of the C-O-S ester bond, catalyzed by enzymes called alkylsulfatases. This initial step releases the corresponding alcohol and inorganic sulfate, which can then be utilized by the microorganisms for growth cleaninginstitute.org.

For linear primary alkyl sulfates, the degradation pathway is well-understood. After the initial hydrolysis by an alkylsulfatase, the liberated long-chain primary alcohol is oxidized by an alcohol dehydrogenase nih.gov. However, the biodegradation of branched-chain alkyl sulfates involves novel alkylsulfatases. Studies on the degradation of 2-butyloctyl sulfate by Pseudomonas strains have identified new enzymes that are specific for these branched structures nih.gov. The enzymatic hydrolysis of secondary alkyl sulfates by Rhodococcus ruber has been shown to proceed with an inversion of the stereochemical configuration at the carbon atom, indicating a specific enzymatic mechanism nih.gov. While highly branched alkyl sulfates are generally more resistant to degradation than their linear counterparts, even these can be biodegraded, albeit at a slower rate cleaninginstitute.org.

Environmental Partitioning and Mobility

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is largely determined by its physicochemical properties, including water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

For alkyl sulfates in general, these compounds are characterized by high water solubility and low vapor pressure, which means they will predominantly be found in the aqueous phase and are not expected to volatilize significantly from water or soil surfaces industrialchemicals.gov.auepa.gov. The octanol-water partition coefficient (Kow) for ionic surfactants like alkyl sulfates is often not a reliable indicator of their partitioning behavior industrialchemicals.gov.au. However, the soil sorption coefficient (Koc) provides a measure of the tendency of a chemical to adsorb to soil and sediment. For sodium lauryl sulfate (SLS), a measured Koc value of 316-446 suggests it will partition to organic carbon in sludge and sediments industrialchemicals.gov.au. An estimated Koc of 3200 for SLS indicates it is expected to have slight mobility in soil nih.gov. For short-chain alkyl sulfates, the sorption to soil is generally low. For instance, the calculated Koc for a C8 alkyl sulfonate is negligible, suggesting high mobility cleaninginstitute.org. Given that this compound is a relatively short-chain (C8) dialkyl sulfate, it is expected to have a low to moderate tendency to adsorb to soil and sediment and thus exhibit a degree of mobility in the environment. However, specific experimental data for the Koc and Henry's Law constant of this compound are not available in the reviewed literature.

Data Table: Physicochemical Properties and Environmental Fate of Related Alkyl Sulfates

| Property | Sodium Lauryl Sulfate (SLS) | C8 Alkyl Sulfonate (proxy for short-chain) | General Alkyl Sulfates | This compound (Expected Trend) | Source |

| Water Solubility | High (1.00E+5 mg/L) | High | High | High | nih.gov |

| Vapor Pressure | Low (4.7E-13 mm Hg at 25°C) | Low | Low | Low | nih.govepa.gov |

| Log Kow | 1.6 | Not a reliable indicator | Not a reliable indicator | Not a reliable indicator | industrialchemicals.gov.aunih.gov |

| Koc | 316 - 446 (measured); 3200 (estimated) | Negligible (calculated) | Low to moderate | Low to moderate | industrialchemicals.gov.aunih.govcleaninginstitute.org |

| Henry's Law Constant | Not significant | Not significant | Not significant | Not significant | epa.gov |

| Hydrolysis | Slow under environmental conditions | Stable | Stable under environmental pH | Likely slow, branching may decrease rate | researchgate.netindustrialchemicals.gov.au |

| Aqueous Photolysis | Insignificant direct photolysis | Insignificant direct photolysis | Insignificant direct photolysis | Insignificant direct photolysis; indirect may occur | nih.gov |

| Atmospheric Photolysis | Particulate phase, wet/dry deposition | - | Reaction with OH radicals | Reaction with OH radicals expected | nih.govcopernicus.orgcopernicus.org |

| Biodegradation | Readily biodegradable | Readily biodegradable | Readily biodegradable (slower for highly branched) | Expected to be biodegradable | nih.govnih.govmst.dkcleaninginstitute.org |

Insufficient Data Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information regarding the environmental fate and transformation of the chemical compound this compound. Detailed research findings on its volatilization, adsorption to soil and sediment, and the formation of environmental transformation products are not present in the public domain.

The search yielded results for structurally similar compounds, such as Diisobutyl phthalate (B1215562), which has a bis(2-methylpropyl) component, but its core structure (a phthalate versus a sulfate) results in different physicochemical properties and environmental behavior. nih.govechemi.com Similarly, information on other dialkyl sulfates like dimethyl sulfate and diethyl sulfate focuses on their hydrolysis kinetics but does not provide specific data that can be extrapolated to this compound. researchgate.netcdnsciencepub.com

Due to this absence of specific data, it is not possible to construct a scientifically accurate and detailed article on the environmental fate and transformation of this compound as requested. The required sections on volatilization, adsorption, and transformation products cannot be populated with factual research findings.

Further research and experimental studies are needed to determine the environmental properties of this compound.

Analytical Methodologies for the Detection and Quantification of Bis 2 Methylpropyl Sulfate in Environmental or Industrial Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. etamu.edu For a compound like bis(2-methylpropyl) sulfate (B86663), both gas and liquid chromatography can be employed, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is well-suited for the analysis of volatile and thermally stable compounds. While dialkyl sulfates can be analyzed by GC-MS, their thermal stability can be a concern.

The GC separates chemical mixtures based on the boiling point and molecular weight of the components. etamu.edu In a typical GC-MS analysis, the sample is first vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. etamu.edu The separation occurs as different compounds interact differently with the stationary phase. Following separation, the compounds enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and detects them. etamu.edu The resulting mass spectrum provides a molecular fingerprint that aids in compound identification.

For the analysis of compounds similar to bis(2-methylpropyl) sulfate, such as phthalates, which can present similar analytical challenges, specific GC columns and conditions are recommended. Commonly used stationary phases include 5-type, XLB-type, and 35-type columns. restek.com The selection of an appropriate column is crucial as structural similarities among related compounds can make mass spectral identification and quantification challenging. restek.com

Table 1: Illustrative GC-MS Parameters for Analysis of Organic Sulfates

| Parameter | Setting |

| GC System | Agilent 8890 GC or similar |

| Column | Agilent DB-5MS (30 m, 0.25 mm ID, 0.25 µm film) or similar |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 50°C for 2 min, Ramp: 15°C/min to 300°C, Hold: 10 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| MS System | Agilent 7250 Q-TOF or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Mass Range | 50-500 m/z |

Note: This table presents typical parameters and may require optimization for the specific analysis of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly advantageous for analyzing non-volatile, polar, or thermally labile compounds that are not suitable for GC-MS. rsc.orgthermofisher.com this compound, as an alkyl sulfate, fits into this category, making LC-MS a preferred method for its analysis.

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the interactions of the compounds with both the mobile and stationary phases. thermofisher.com High-performance liquid chromatography (HPLC) is a modern form of LC that uses high pressure to improve separation efficiency. rsc.orgthermofisher.com After eluting from the column, the analyte is directed to the mass spectrometer's ion source, where it is ionized before mass analysis. thermofisher.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode for sulfates. nih.gov

LC-MS offers broad sample coverage through the use of different column chemistries, such as reversed-phase chromatography. thermofisher.com For alkyl sulfates, reversed-phase columns (e.g., C18) are frequently used. researchgate.net The technique provides a unique capability for rapid, cost-effective, and quantitative measurements of organic molecules in a wide variety of applications. rsc.org

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Alkyl Sulfates

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or similar |

| Column | Zorbax Eclipse Plus C18 (100 mm, 2.1 mm ID, 1.8 µm) or similar |

| Mobile Phase A | Water with 5 mM Ammonium (B1175870) Acetate (B1210297) |

| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |

| Gradient | 10% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| MS System | Agilent 6470 Triple Quadrupole or similar |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3500 V |

| Drying Gas Temp. | 300 °C |

| Nebulizer Pressure | 40 psi |

Note: This table presents typical parameters and may require optimization for the specific analysis of this compound.

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques may offer alternative or complementary approaches for the detection of alkyl sulfates.

Spectrophotometry: Indirect photometric detection can be used for alkyl sulfates following liquid chromatographic separation. One method involves using iron(II) 1,10-phenanthroline (B135089) salts as mobile phase additives. The alkyl sulfates can be detected indirectly by monitoring the absorbance at 510 nm. nih.gov Another approach involves trapping sulfur-containing compounds, followed by a reaction that produces a colored complex. For instance, sulfur dioxide can be trapped and reacted with dichromate and diphenylcarbazide to form a red-violet complex with an absorption maximum at 540 nm. nih.gov The applicability of such a method to this compound would require derivatization to a suitable chromophore or a specific colorimetric reaction.

Electrochemical Detection: Electrochemical methods can offer high sensitivity for specific classes of compounds. The detection of sulfated compounds, such as sulfated carbohydrates, has been demonstrated at liquid-organogel microinterface arrays. nih.gov This detection relies on an ion-transfer process that can be measured using techniques like cyclic voltammetry. The electrochemical signal is dependent on the organic phase electrolyte cation, which influences the binding strength with the sulfated analyte. nih.gov While not directly applied to this compound, these principles suggest that electrochemical sensors could potentially be developed for its detection, particularly for in-field or process monitoring applications.

Sample Preparation and Extraction Protocols

Sample preparation is a critical step that significantly influences the reliability and accuracy of analytical results, often consuming a large portion of the total analysis time. researchgate.netmdpi.com The goal is to isolate and concentrate the analyte of interest from the sample matrix (e.g., water, soil, industrial effluent) while removing interfering substances.

For environmental and industrial matrices, common extraction techniques include:

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for rapid and selective sample preparation. researchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of solvent. For alkyl sulfates, reversed-phase sorbents (e.g., C18) are typically effective.

Liquid-Liquid Extraction (LLE): LLE is a conventional method that separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. science.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide analysis in food, combines an extraction and partitioning step with a dispersive solid-phase extraction (d-SPE) cleanup. epa.gov It has been adapted for a wide range of analytes and matrices.

The choice of extraction protocol depends on the analyte's properties and the complexity of the sample matrix. For complex matrices with high lipid content, additional cleanup steps may be necessary to remove interferences. epa.gov

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High recovery, high concentration factor, low solvent use, easily automated. | Sorbent selection can be complex; matrix effects can block the cartridge. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, inexpensive, suitable for large sample volumes. | Labor-intensive, uses large volumes of organic solvents, can form emulsions. |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. | Fast, easy, low solvent use, effective for a wide range of analytes. | Primarily designed for food matrices; may require modification for other samples. |

Method Validation for Environmental Monitoring

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govyouthfilter.com For environmental monitoring, it is essential to ensure that the obtained results are reproducible and reliable. nih.gov Validation protocols are typically designed to comply with guidelines from organizations like the International Council for Harmonisation (ICH). nih.govresearchgate.net

Key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

For environmental analysis, matrix-matched standards are often used during calibration to compensate for matrix-induced signal enhancement or suppression, particularly in GC-MS and LC-MS. up.pt

Table 4: Typical Method Validation Acceptance Criteria for Environmental Analysis

| Parameter | Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | > 0.99 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 15% |

| LOD/LOQ | Sufficiently low to meet monitoring requirements |

| Robustness | No significant impact on results from minor parameter changes |

Future Research Directions and Unexplored Avenues in Bis 2 Methylpropyl Sulfate Chemistry

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing dialkyl sulfates often involve hazardous reagents like chlorosulfonic acid or sulfuryl chloride, which can generate significant toxic waste and present safety challenges. nih.govacs.org Future research should prioritize the development of more sustainable and environmentally benign synthetic routes for bis(2-methylpropyl) sulfate (B86663). These "green" approaches would aim to reduce waste, eliminate hazardous substances, improve energy efficiency, and simplify purification processes.

Key research avenues include:

Catalytic-Based Syntheses: A significant advancement would be the development of catalytic systems that can directly convert isobutanol and a sulfur source into the desired product. Research into novel Lewis acid catalysts, for instance, has shown that neutral carbon electrophiles like dialkyl sulfates can themselves act as catalysts in certain reactions, a principle that could be inverted for their synthesis. chemrxiv.orgchemrxiv.org Investigating heterogeneous catalysts could also simplify product separation and catalyst recycling, further enhancing the process's green credentials.

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a core principle of green chemistry. Future work could explore solvent-free reaction conditions, potentially using one of the reactants, like isobutanol, in excess to act as the reaction medium. researchgate.net Another approach involves using greener solvents, such as ionic liquids or supercritical fluids, which can offer unique reactivity and simplify product isolation.

Novel Sulfating Agents: The use of less hazardous and more manageable sulfating agents is a critical area for exploration. Reagents like tributylsulfoammonium betaine (B1666868), which is synthesized from tributylamine (B1682462) and chlorosulfonic acid, have been shown to improve the solubility of organosulfate intermediates, thereby simplifying purification and reducing the need for aqueous workups and chromatography. rsc.org A patented method involving the reaction of sulfuric acid with boron esters in a solvent-free medium presents another promising green route for producing sulfate esters. google.com

| Green Synthesis Approach | Key Principle | Potential Research Focus for Bis(2-methylpropyl) Sulfate | Anticipated Benefits |

|---|---|---|---|

| Heterogeneous Catalysis | Use of a solid catalyst to facilitate the reaction between isobutanol and a sulfur source. | Screening of solid acid catalysts (e.g., zeolites, sulfated zirconia) for efficacy and reusability. | Simplified purification, reduced waste, catalyst recycling. |

| Solvent-Free Synthesis | Conducting the reaction without a separate solvent medium. | Optimization of reaction conditions (temperature, pressure) using excess isobutanol as the solvent. | Elimination of solvent waste, reduced process complexity. |

| Alternative Sulfating Agents | Replacing hazardous reagents like SOCl₂ or ClSO₃H with safer alternatives. | Investigating reagents like sulfur trioxide-amine complexes or tributylsulfoammonium betaine for the sulfation of isobutanol. nih.govrsc.org | Improved safety, potentially milder reaction conditions, simplified purification. rsc.org |

Advanced Spectroscopic Characterization of Reaction Intermediates

The synthesis of dialkyl sulfates can involve highly reactive and transient intermediates, which dictate the reaction's efficiency, selectivity, and safety profile. acs.org For example, reactions involving sulfuryl chloride are known to be exothermic and produce gaseous byproducts, making control difficult. amazonaws.comnih.gov A thorough understanding of these intermediates is crucial for optimizing reaction conditions and developing safer protocols. Future research should leverage advanced spectroscopic techniques to identify and characterize these species in real-time.

Promising research directions include:

In-situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the monitoring of reactions as they occur, without the need for sample extraction. udel.eduyoutube.comyoutube.com This would enable the direct observation of intermediate formation and consumption during the synthesis of this compound, providing invaluable kinetic and mechanistic data.

Cryogenic Spectroscopy: For extremely short-lived or unstable intermediates, cryogenic techniques are powerful tools. By conducting the reaction at very low temperatures, it is possible to trap and stabilize reactive species. acs.orgrsc.org Cryogenic ion traps combined with mass spectrometry and infrared ion spectroscopy can provide detailed structural information on these transient molecules. acs.orguni-koeln.de This could be applied to "freeze out" and characterize the intermediates in the sulfation of isobutanol.

Mass Spectrometry-Based Techniques: Modern mass spectrometry is uniquely sensitive for detecting low-abundance species, making it ideal for identifying reaction intermediates. rsc.org By coupling a reaction vessel directly to a mass spectrometer, researchers can sample the reaction mixture continuously to track the molecular weights of all species present, including transient intermediates.

| Spectroscopic Technique | Principle of Operation | Application to this compound Synthesis | Expected Insights |

|---|---|---|---|

| In-situ ATR-FTIR Spectroscopy | Measures vibrational spectra of molecules directly in the reaction mixture in real-time. youtube.com | Monitoring the disappearance of isobutanol and the appearance of product and intermediate species. | Reaction kinetics, identification of stable intermediates, process optimization. |

| Cryogenic Ion Trap Spectroscopy | Ions are trapped and cooled to cryogenic temperatures to stabilize them for spectroscopic analysis. acs.org | Trapping and obtaining vibrational spectra of charged intermediates formed during sulfation. | Unambiguous structural elucidation of highly reactive, short-lived intermediates. |

| Flow-Reaction Mass Spectrometry | A continuous flow reactor is coupled directly to a mass spectrometer for real-time analysis. amazonaws.com | Identifying the mass of all species present in the reaction, including transient intermediates. | Mapping of reaction pathways and byproduct formation. |

High-Throughput Screening for Novel Non-Biological Applications

While some dialkyl sulfates are used as alkylating agents in chemical synthesis, the specific applications for this compound are not well-defined. High-Throughput Screening (HTS) offers a powerful, data-driven methodology to rapidly evaluate the potential of this compound across a wide range of non-biological applications. wikipedia.org HTS utilizes robotics, automated data analysis, and miniaturized assays to test thousands of variations of compounds for specific physical or chemical properties. nih.gov

Future research could employ HTS to explore the following applications:

Lubricant Additives: Modern lubricants are complex formulations containing additives that enhance performance. folioinstruments.com HTS could be used to screen a library of dialkyl sulfates, including this compound, for properties such as anti-wear characteristics, friction modification, and thermal stability. scribd.comgoogle.com Automated tribometers and viscometers could rapidly assess the performance of oil formulations containing these candidate additives.

Battery Electrolyte Components: The search for safer, more efficient electrolytes for next-generation batteries is a major area of materials science. ibm.com Dialkyl sulfates are a class of polar, aprotic molecules that could potentially be used as co-solvents or additives in lithium-ion battery electrolytes to improve properties like ionic conductivity, electrochemical stability, and safety (e.g., by increasing the flashpoint). radtech.org An HTS workflow could automatically formulate and test hundreds of electrolyte compositions containing this compound, measuring key electrochemical parameters. researchgate.netllnl.gov

| Potential Application Area | Screening Methodology | Key Properties to be Evaluated | Rationale |

|---|---|---|---|

| Lubricant Additives | Automated blending with base oils followed by high-throughput tribological and rheological testing. scribd.com | Coefficient of friction, wear scar diameter, viscosity index, thermal decomposition temperature. | The polar sulfate group may allow the molecule to form protective films on metal surfaces, reducing wear. |

| Battery Electrolytes | Robotic formulation of electrolytes with lithium salts and other solvents, followed by automated electrochemical testing in coin cells. researchgate.net | Ionic conductivity, electrochemical stability window, cycling efficiency, flammability. | Dialkyl sulfates could serve as non-flammable polar solvents or additives to enhance salt dissolution and ion transport. ibm.com |

| Specialty Solvents | Automated solubility testing of various solutes (polymers, active ingredients) and measurement of physical properties. | Solvation power, boiling point, viscosity, dielectric constant. | The unique structure may provide selective solvency for specific industrial applications. |

Integrated Environmental Modeling and Experimental Validation

As with any chemical compound, a thorough understanding of the environmental fate and potential impact of this compound is essential before it can be considered for widespread use. An integrated approach, combining computational modeling with experimental validation, provides the most comprehensive and predictive assessment of a chemical's environmental behavior. acs.orgnih.gov

Future research in this area should focus on:

Computational Modeling: The first step would involve using computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict key environmental parameters. These include physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), environmental partitioning, and potential for bioaccumulation. Fate and transport models could then simulate its distribution in a model environment. copernicus.org